molecular formula C6H5Br2Cl2N B13651172 5-(Bromomethyl)-2,4-dichloropyridine hydrobromide

5-(Bromomethyl)-2,4-dichloropyridine hydrobromide

Cat. No.: B13651172
M. Wt: 321.82 g/mol
InChI Key: LLIDGKJENMLJMG-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2,4-dichloropyridine hydrobromide is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of bromine and chlorine atoms attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-2,4-dichloropyridine hydrobromide typically involves the bromination of 2,4-dichloropyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an organic solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods: For large-scale industrial production, the synthesis process is optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions are carefully controlled to minimize the formation of by-products and ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-(Bromomethyl)-2,4-dichloropyridine hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-(Bromomethyl)-2,4-dichloropyridine hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2,4-dichloropyridine hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the inhibition of enzymatic activity or alteration of protein function. The compound’s effects are mediated through pathways involving halogenation and nucleophilic substitution reactions .

Comparison with Similar Compounds

  • 4-(Bromomethyl)pyridine hydrobromide
  • 2-(Bromomethyl)pyridine hydrobromide
  • 5-Bromo-2-chloropyridine

Comparison: 5-(Bromomethyl)-2,4-dichloropyridine hydrobromide is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its analogs, this compound exhibits enhanced electrophilicity and can participate in a broader range of substitution and addition reactions .

Properties

Molecular Formula

C6H5Br2Cl2N

Molecular Weight

321.82 g/mol

IUPAC Name

5-(bromomethyl)-2,4-dichloropyridine;hydrobromide

InChI

InChI=1S/C6H4BrCl2N.BrH/c7-2-4-3-10-6(9)1-5(4)8;/h1,3H,2H2;1H

InChI Key

LLIDGKJENMLJMG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Cl)CBr)Cl.Br

Origin of Product

United States

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